

# Methyl Isocyanoacetate: A Technical Overview for Scientific Professionals

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## Compound of Interest

Compound Name: Methyl isocyanoacetate

Cat. No.: B046415

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This technical guide provides an in-depth overview of **methyl isocyanoacetate**, a versatile reagent in organic synthesis. The document covers its fundamental properties, including its CAS number and chemical structure, and presents key quantitative data in a clear, tabular format. Furthermore, it details experimental protocols for its synthesis and significant applications in chemical reactions, supplemented by workflow diagrams generated using Graphviz to facilitate understanding.

## Core Properties of Methyl Isocyanoacetate

- CAS Number: 39687-95-1[1][2][3][4]
- Molecular Formula: C<sub>4</sub>H<sub>5</sub>NO<sub>2</sub>[1][2][4]
- Molecular Weight: 99.09 g/mol [2][4][5]
- Synonyms: Methyl 2-isocyanoacetate, Isocyanoacetic acid methyl ester[1][2][3]

## Chemical Structure

The structure of **methyl isocyanoacetate** features both an isocyano ( $\text{-N}^+\equiv\text{C}^-$ ) and a methyl ester ( $\text{-COOCH}_3$ ) functional group, making it a valuable C2-building block in organic synthesis.

- SMILES: COC(=O)C[N+]#[C-][5]

- InChI: InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3[1][5]
- InChIKey: CRXFROMHHBMNAB-UHFFFAOYSA-N[1][5]

## Quantitative Data

The physical and chemical properties of **methyl isocyanoacetate** are summarized in the table below.

Property	Value	Reference(s)
Physical Form	Clear yellow to brown liquid	[2]
Boiling Point	75-76 °C at 10 mmHg	[2]
Density	1.09 g/mL at 25 °C	[2]
Refractive Index	n <sub>20/D</sub> 1.417	[2]
Flash Point	84 °C (183.2 °F) - closed cup	
Storage Temperature	2-8°C	[2]
Solubility	Miscible with organic solvents, slightly miscible with water.	[2]

## Experimental Protocols

**Methyl isocyanoacetate** is a key reagent in various synthetic transformations, valued for the reactivity of its isocyano group and the acidity of the  $\alpha$ -proton.

### Synthesis of Methyl Isocyanoacetate

A common method for the synthesis of  $\alpha$ -isocyanoacetates involves the dehydration of the corresponding N-formylglycine ester. The following is a representative protocol adapted from the synthesis of ethyl isocyanoacetate.

Step 1: Synthesis of N-Formylglycine Methyl Ester

- A suspension of glycine methyl ester hydrochloride (0.5 mole) in methyl formate (250 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Triethylamine (0.55 mole) is added to the suspension.
- The mixture is heated to reflux and stirred for 20 hours.
- After cooling to room temperature, the precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield N-formylglycine methyl ester.

#### Step 2: Dehydration to **Methyl Isocyanoacetate**

- N-formylglycine methyl ester (0.1 mole) is dissolved in anhydrous dichloromethane (200 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to -10 °C in an ice-salt bath.
- A solution of phosgene (or a phosgene equivalent like triphosgene) in dichloromethane is added dropwise, maintaining the temperature below 0 °C.
- After the addition is complete, a tertiary amine base such as triethylamine (0.22 mole) is added dropwise, again keeping the temperature below 0 °C.
- The reaction mixture is stirred at low temperature for an additional 1-2 hours and then allowed to warm to room temperature.
- The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed by rotary evaporation, and the crude **methyl isocyanoacetate** is purified by vacuum distillation.

## Key Reactions of Methyl Isocyanoacetate

## 1. Copper-Catalyzed Diastereoselective Synthesis of Oxazolines

**Methyl isocyanoacetate** is utilized in the synthesis of oxazolines through a direct aldol reaction with carbonyl compounds.

- To a solution of an aldehyde or ketone (1.0 mmol) and **methyl isocyanoacetate** (1.2 mmol) in a suitable solvent (e.g., toluene or THF) is added a copper catalyst, often in complex with a chiral ligand for asymmetric synthesis.
- The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is worked up by filtration through a short pad of silica gel to remove the catalyst, followed by solvent evaporation.
- The resulting crude oxazoline can be further purified by column chromatography.

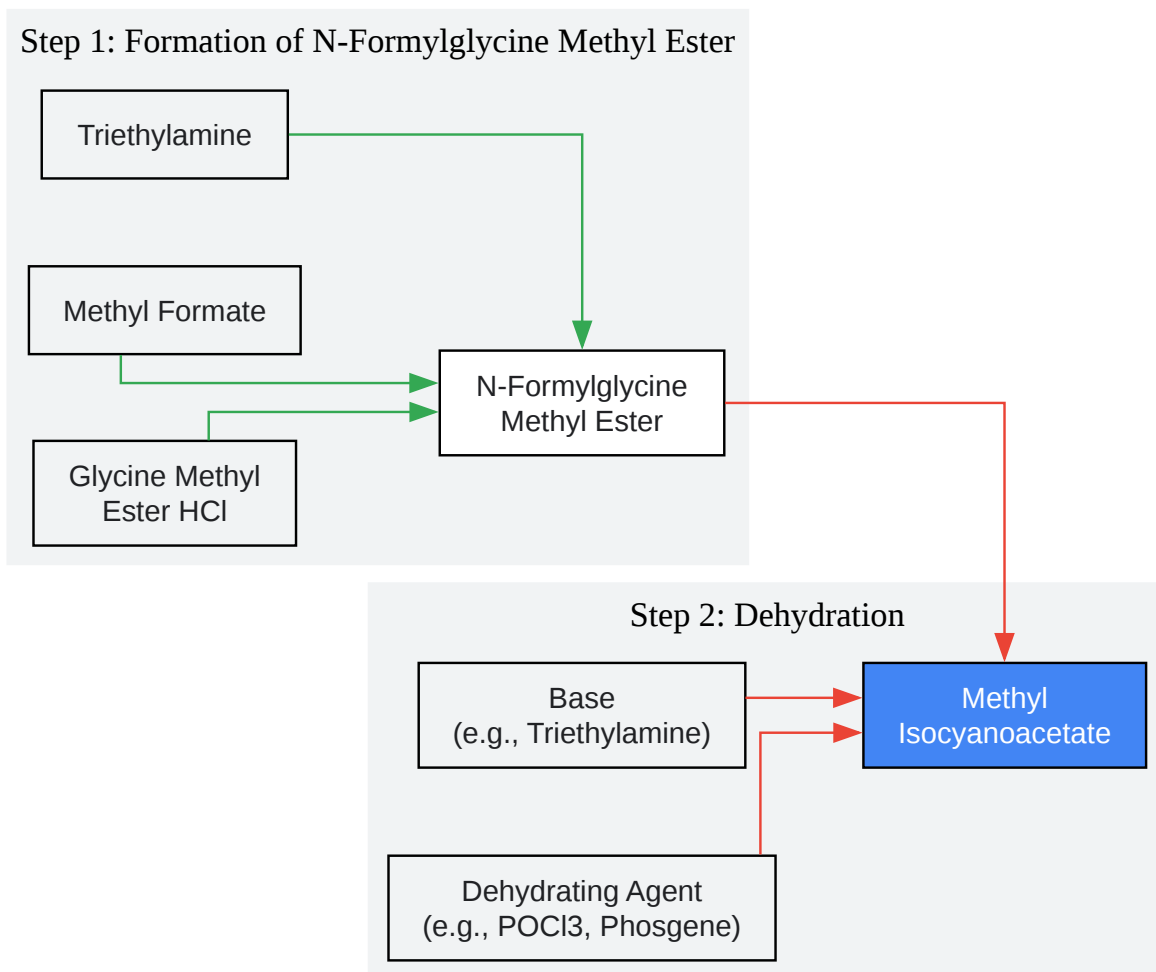
## 2. Four-Component Ugi Condensation Reaction

The Ugi reaction is a multi-component reaction that allows for the rapid synthesis of complex molecules from simple starting materials. **Methyl isocyanoacetate** serves as the isocyanide component.

- An aldehyde or ketone (1.0 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) are combined in a suitable solvent, typically methanol or ethanol.
- **Methyl isocyanoacetate** (1.0 mmol) is added to the mixture.
- The reaction is stirred at room temperature for 24-48 hours.
- The solvent is removed under reduced pressure, and the resulting crude product, a dipeptide-like structure, is purified by crystallization or column chromatography.

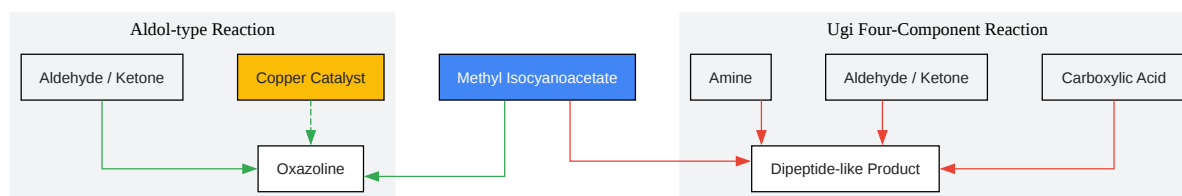
## Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and key reactions of **methyl isocyanoacetate**.



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Caption: Synthetic pathway for **methyl isocyanoacetate**.



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Caption: Key synthetic applications of **methyl isocyanoacetate**.

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## References

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